(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione
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Overview
Description
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. It is a synthetic compound that has been synthesized in the laboratory using various methods.
Mechanism Of Action
The mechanism of action of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is not fully understood. However, it is believed to work by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential anticancer agent. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the use of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer agents. Another direction is to explore its potential use in photodynamic therapy. Additionally, it may be useful to investigate its potential use in other areas, such as in the detection of DNA damage.
Synthesis Methods
The synthesis of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione can be achieved using various methods. One of the methods involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with 2,2,5-trimethyl-1,3-dioxane-4,6-dione in the presence of a strong acid catalyst. Another method involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with 3,3-dimethyl-1,5-pentanedioic acid in the presence of a strong acid catalyst.
Scientific Research Applications
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer for photodynamic therapy. In addition, it has been used as a potential anticancer agent.
properties
CAS RN |
15372-53-9 |
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Product Name |
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione |
InChI |
InChI=1S/C21H28O3/c1-12(2)19-13-7-10-16-20(3,4)17(22)11-18(23)21(16,5)14(13)8-9-15(19)24-6/h8-9,12,16H,7,10-11H2,1-6H3/t16-,21+/m0/s1 |
InChI Key |
PXTHHLLUTFCXQI-HRAATJIYSA-N |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(C(=O)CC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)CC(=O)C3(C)C)C)OC |
Origin of Product |
United States |
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